molecular formula C17H19BrN4O2 B8279496 5-(5-Bromo-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-D]pyrimidin-7(6H)-one CAS No. 147676-70-8

5-(5-Bromo-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-D]pyrimidin-7(6H)-one

Cat. No. B8279496
M. Wt: 391.3 g/mol
InChI Key: YXGGLNHCWWWGIF-UHFFFAOYSA-N
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Patent
US05426107

Procedure details

Bromine (0.93 g, 0.0058 mol) was added dropwise to a stirred solution of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Preparation 7, 1.1 g, 0.00352 mol) in glacial acetic acid (20 ml). The mixture was stirred at 100° C. for 6.5 hours and the solvent was then removed by evaporation under vacuum. The residue was dissolved in a 9:1 mixture of methanol in dichloromethane (50 ml), and the solution washed with saturated aqueous sodium bicarbonate solution (50 ml), water (50 ml) and saturated brine (50 ml), then dried (MgSO4) and evaporated under vacuum. The residue was chromatographed on silica gel (15 g) eluting with a mixture of methanol and dichloromethane (1:99) to give, after crystallisation from acetonitrile, the title compound (0.62 g, 45%), m.p. 157°-159° C. Found: C,52.41; H,5.25; N,14.01. C17H19BrN4O2 requires C, 52.18; H,4.89; N,14.32%.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[NH:13][C:14](=[O:25])[C:15]2[N:20]([CH3:21])[N:19]=[C:18]([CH2:22][CH2:23][CH3:24])[C:16]=2[N:17]=1)[CH3:4]>C(O)(=O)C>[Br:1][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:3][CH3:4])=[C:7]([C:12]2[NH:13][C:14](=[O:25])[C:15]3[N:20]([CH3:21])[N:19]=[C:18]([CH2:22][CH2:23][CH3:24])[C:16]=3[N:17]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
BrBr
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)C=1NC(C2=C(N1)C(=NN2C)CCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a 9:1 mixture of methanol in dichloromethane (50 ml)
WASH
Type
WASH
Details
the solution washed with saturated aqueous sodium bicarbonate solution (50 ml), water (50 ml) and saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (15 g)
WASH
Type
WASH
Details
eluting with a mixture of methanol and dichloromethane (1:99)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after crystallisation from acetonitrile

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
Smiles
BrC=1C=CC(=C(C1)C=1NC(C2=C(N1)C(=NN2C)CCC)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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